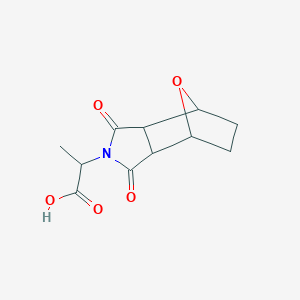
2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid is a derivative of isoindole that has garnered interest due to its potential biological activities, particularly in the realm of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex polycyclic structure that includes a dioxo group and an epoxy moiety. Its structural formula can be represented as follows:
Due to its intricate structure, it exhibits unique interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. Notably, derivatives of norcantharidin have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Norcantharidin | HT-29 | 5.0 | Induces apoptosis via caspase activation |
| Compound A | HeLa | 1.26 | G2/M phase cell cycle arrest |
| Compound B | MCF-7 | 10.5 | Inhibition of DNA synthesis |
The data indicate that modifications to the structure can enhance cytotoxicity against various cancer cell lines. For instance, one study reported that introducing a phenylaminomethyl moiety into the bicyclic core significantly improved anticancer activity compared to the unsubstituted analogues .
The mechanisms by which these compounds exert their biological effects involve multiple pathways:
- Apoptosis Induction : Compounds derived from this class have been shown to induce apoptosis in cancer cells through the activation of caspases. For example, studies demonstrated increased cleavage of PARP and activation of caspase-9 in treated cells .
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect was observed in flow cytometry assays where treated cells exhibited significant accumulation in the G2/M phase .
Study 1: Norcantharidin Derivatives
A study synthesized various norcantharidin derivatives and evaluated their cytotoxicity against HT-29 and HeLa cell lines. The results showed that certain derivatives had enhanced activity compared to norcantharidin itself, indicating that structural modifications could lead to more potent anticancer agents .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of isoindole derivatives indicated that specific functional groups significantly influence biological activity. The introduction of electron-donating groups was found to enhance anticancer activity, while electron-withdrawing groups reduced efficacy .
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-4(11(15)16)12-9(13)7-5-2-3-6(17-5)8(7)10(12)14/h4-8H,2-3H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMPYJUFEPHMFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CCC(C2C1=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














